molecular formula C7H12O3 B3379445 Ethyl 2-hydroxypent-4-enoate CAS No. 157920-22-4

Ethyl 2-hydroxypent-4-enoate

Cat. No.: B3379445
CAS No.: 157920-22-4
M. Wt: 144.17 g/mol
InChI Key: BHBWGDPROGTKMS-UHFFFAOYSA-N
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Description

“2-Hydroxy-pent-4-enoic acid ethyl ester” is a chemical compound with the empirical formula C5H8O3 . It is a derivative of pentenoic acid, which is a group of mono-carboxylic acids with an unbranched chain of five carbons connected by three single bonds and one double bond .


Molecular Structure Analysis

The molecular structure of “2-Hydroxy-pent-4-enoic acid ethyl ester” is related to that of 4-Pentenoic acid ethyl ester, which has the molecular formula C7H12O2 . The presence of the hydroxy group (OH) in “2-Hydroxy-pent-4-enoic acid ethyl ester” indicates that it has an additional oxygen atom compared to 4-Pentenoic acid ethyl ester.

Scientific Research Applications

Metabolic Studies

  • Metabolism in Various Species: AG7088, a compound related to 2-Hydroxy-pent-4-enoic acid ethyl ester, underwent in vitro metabolism studies in liver microsomes of various species, including mice, rats, rabbits, dogs, monkeys, and humans. The primary metabolic pathway involved hydrolysis of the ethyl ester to produce a metabolite known as M4 (AG7185), with varying activities across species. Additionally, several hydroxylation products were identified as minor metabolites in these studies (Zhang et al., 2001).

Synthesis of Nucleosides

  • Introduction of Functional Groups in Nucleosides: A study demonstrated the successful introduction of allyl and ester groups at the C-1 position of the acyclic chain in acyclic adenine nucleosides, one of which is adenine-9-yl-pent-4-enoic acid ethyl ester. This synthesis involved direct alkylation of adenine with 2-bromopent-4-enoic acid ethyl ester, offering a pathway to introduce diverse functional groups into nucleosides (Kotian et al., 2006).

Amino Acid Derivatives

  • Synthesis of Unnatural α-Amino Esters: A study explored the synthesis of highly substituted unnatural α-amino esters, including ethyl 3-alkyl-4-(aryl or vinyl)-2-(N-4-methoxyphenyl-amine)pent-4-enoates. This process utilized Pd(II)-catalyzed three-component coupling, demonstrating an application in creating diverse amino acid derivatives (Hopkins & Malinakova, 2007).

Enantioselective Synthesis

  • Production of Unsaturated α-Hydroxy Acids: The enantioselective synthesis of (S)-2-hydroxypent-4-enoic acid was achieved through a reaction involving allyl bromide and indium metal with 8-phenylmenthyl glyoxalate. This process highlights the utility of 2-Hydroxy-pent-4-enoic acid ethyl ester in synthesizing specific enantiomers of α-hydroxy acids (Macritchie et al., 1997).

Properties

IUPAC Name

ethyl 2-hydroxypent-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-3-5-6(8)7(9)10-4-2/h3,6,8H,1,4-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBWGDPROGTKMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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